4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Lipophilicity Physicochemical Properties Drug Design

Researchers pursuing IDO1/TDO inhibitor SAR often struggle to source indazole scaffolds that combine orthogonal halogen reactivity with drug-like physicochemical properties. 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (CAS 1824268-59-8) directly addresses this gap. • The C3-iodo group enables selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings while the 4,6-dichloro pattern remains intact for subsequent diversification-a level of synthetic control mono-halogenated analogs cannot match. • The N1-methyl group confers enhanced metabolic stability and an improved permeability profile (predicted TPSA ~17.8 Ų, LogP ~4.35) versus non-methylated 1H-indazole counterparts, making it a more drug-like starting point for CNS and oral programs. • Bulk availability in 1 g, 100 g, and 1 kg sizes ensures seamless scale-up from exploratory SAR to lead optimization. Procure with confidence from BenchChem for reliable global delivery.

Molecular Formula C8H5Cl2IN2
Molecular Weight 326.95 g/mol
Cat. No. B13088463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-iodo-1-methyl-1H-indazole
Molecular FormulaC8H5Cl2IN2
Molecular Weight326.95 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC(=C2)Cl)Cl)C(=N1)I
InChIInChI=1S/C8H5Cl2IN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3
InChIKeyAONZJZKVSVUVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-3-iodo-1-methyl-1H-indazole: Polyhalogenated Scaffold


4,6-Dichloro-3-iodo-1-methyl-1H-indazole (CAS: 1824268-59-8) is a highly functionalized heterocyclic compound belonging to the 1-methylindazole class [1]. It features a core indazole scaffold with a methyl group at the N1 position and three distinct halogen atoms: iodine at C3 and chlorine atoms at C4 and C6. This unique polyhalogenated substitution pattern is designed for orthogonal reactivity in cross-coupling reactions, making it a versatile building block for the synthesis of complex molecules .

4,6-Dichloro-3-iodo-1-methyl-1H-indazole: Why Analogs Fail


Generic substitution among halogenated indazoles is not feasible due to the critical interplay between the N1-methyl group, the C3-iodo leaving group, and the specific 4,6-dichloro substitution pattern. The N1-methyl group confers enhanced metabolic stability compared to non-methylated 1H-indazole analogs, a crucial factor in drug discovery . Furthermore, the C3-iodo group is essential for specific cross-coupling reactions, while the 4,6-dichloro arrangement is associated with potent biological activity, such as IDO1 inhibition, which is not replicated by other substitution patterns (e.g., 5-substituted or mono-halogenated derivatives) [1]. Therefore, using a close analog without this precise combination of functional groups will likely lead to different reactivity, altered physicochemical properties, and a loss of target affinity or selectivity.

Procurement Guide: 4,6-Dichloro-3-iodo-1-methyl-1H-indazole vs. Analogs


Lipophilicity (LogP) Comparison

The target compound exhibits higher calculated lipophilicity (LogP) compared to its non-methylated and mono-halogenated analogs. This increase in LogP is a direct consequence of the N1-methyl and multiple halogen substitutions .

Lipophilicity Physicochemical Properties Drug Design

TPSA vs. 1H-Indazole Analog

The N1-methyl group in the target compound eliminates the hydrogen bond donor present in the 1H-indazole analog, leading to a significant reduction in topological polar surface area (TPSA) and a corresponding increase in predicted membrane permeability [1].

Structure-Activity Relationship SAR Drug Design

IDO1 Inhibition by 4,6-Disubstituted Indazoles

While direct data for this exact compound is not available, its core structural motif—a 4,6-dihalogenated indazole—is a key pharmacophore for potent IDO1 inhibition. A closely related 4,6-substituted 1H-indazole (Compound 35) demonstrates nanomolar potency against IDO1, establishing a baseline for the activity of this substitution pattern [1].

IDO1 Inhibition Immuno-Oncology Cancer

Orthogonal Cross-Coupling Reactivity

The combination of C3-iodo and C4/C6-chloro substituents enables sequential, orthogonal cross-coupling reactions. The C3-iodo group is a superior leaving group for Pd-catalyzed reactions compared to the C3-chloro or unsubstituted analogs, allowing for selective functionalization at this position in the presence of the C4/C6-chloro groups [1].

Cross-Coupling Synthetic Chemistry Medicinal Chemistry

Molecular Weight Comparison

The target compound has a significantly higher molecular weight than its non-chlorinated analog, a direct result of the two additional chlorine atoms. This places it in a different region of chemical space, impacting properties like solubility and membrane permeability .

Molecular Weight Physicochemical Properties Drug-likeness

4,6-Dichloro-3-iodo-1-methyl-1H-indazole: Application Scenarios


IDO1/TDO Inhibitor Programs

This compound is ideally suited for structure-activity relationship (SAR) studies aimed at developing novel inhibitors of immunosuppressive enzymes like IDO1 and TDO. The 4,6-dichloro substitution pattern is a proven scaffold for potent inhibition (as shown with analog Compound 35, IC50 = 0.74 μM [1]), and the C3-iodo group provides a synthetic handle for rapid diversification to explore chemical space and optimize potency and selectivity [1].

Sequential Orthogonal Cross-Coupling

The compound's primary value proposition lies in its ability to undergo sequential, chemoselective cross-coupling reactions. The C3-iodo bond is highly reactive, allowing for selective C3 functionalization (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the C4 and C6 chloro groups intact. These chloro groups can subsequently be used for further diversification through nucleophilic aromatic substitution or additional cross-coupling steps [1]. This is a critical advantage over mono-halogenated analogs, which do not offer this level of synthetic control [2].

CNS/Oral Bioavailability Optimization

For programs requiring a lead compound with improved oral bioavailability or blood-brain barrier penetration, this compound's physicochemical profile (predicted TPSA of ~17.8 Ų and LogP of ~4.35) makes it a more suitable starting point than its more polar, non-methylated 1H-indazole counterpart (TPSA of 29 Ų) [1][2]. Procuring this specific derivative allows researchers to bypass the additional step of N-methylation and begin with a scaffold that is inherently more 'drug-like' for these challenging applications .

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